

# Part 1: Physicochemical Properties and Structural Identification

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## Compound of Interest

Compound Name: 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

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The identity and properties of these chemical intermediates are foundational to their use. The strained three-membered cyclopropane ring and the electrophilic carbon of the  $\alpha$ -chloro ketone group dictate the unique reactivity profile of these molecules.<sup>[2][4]</sup> A comparison of the primary subject of this guide with related structures illustrates the subtle yet important differences within this chemical family.

Table 1: Comparative Physicochemical Data of Related  $\alpha$ -Chlorinated Cyclopropyl Ketones

Property	2-chloro-1-(1-chlorocyclopropyl)ethanone	2-Chloro-1-(2-methylcyclopropyl)ethanone	2-chloro-1-cyclopropylethan-1-one
CAS Number	120983-72-4[2][5]	130158-23-5[4]	7379-14-8[6][7][8]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> Cl <sub>2</sub> O[5]	C <sub>6</sub> H <sub>9</sub> ClO[4]	C <sub>5</sub> H <sub>7</sub> ClO[6]
Molecular Weight	153.01 g/mol [5]	132.59 g/mol [4]	118.56 g/mol [6]
Boiling Point	202.0±20.0 °C (Predicted)[5]	Not available	128-131 °C[8]
Density	1.35±0.1 g/cm <sup>3</sup> (Predicted)[5]	Not available	1.236±0.06 g/cm <sup>3</sup> (Predicted)[8]
IUPAC Name	2-chloro-1-(1-chlorocyclopropyl)ethanone	2-chloro-1-(2-methylcyclopropyl)ethanone[4]	2-chloro-1-cyclopropylethanone[6]

## Part 2: Synthesis and Mechanistic Insights

The industrial synthesis of these compounds has been optimized to achieve high yields and purity, which are critical for their use as intermediates in regulated products like fungicides.[2] The synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone serves as an excellent case study.

### Causality in Synthesis Design

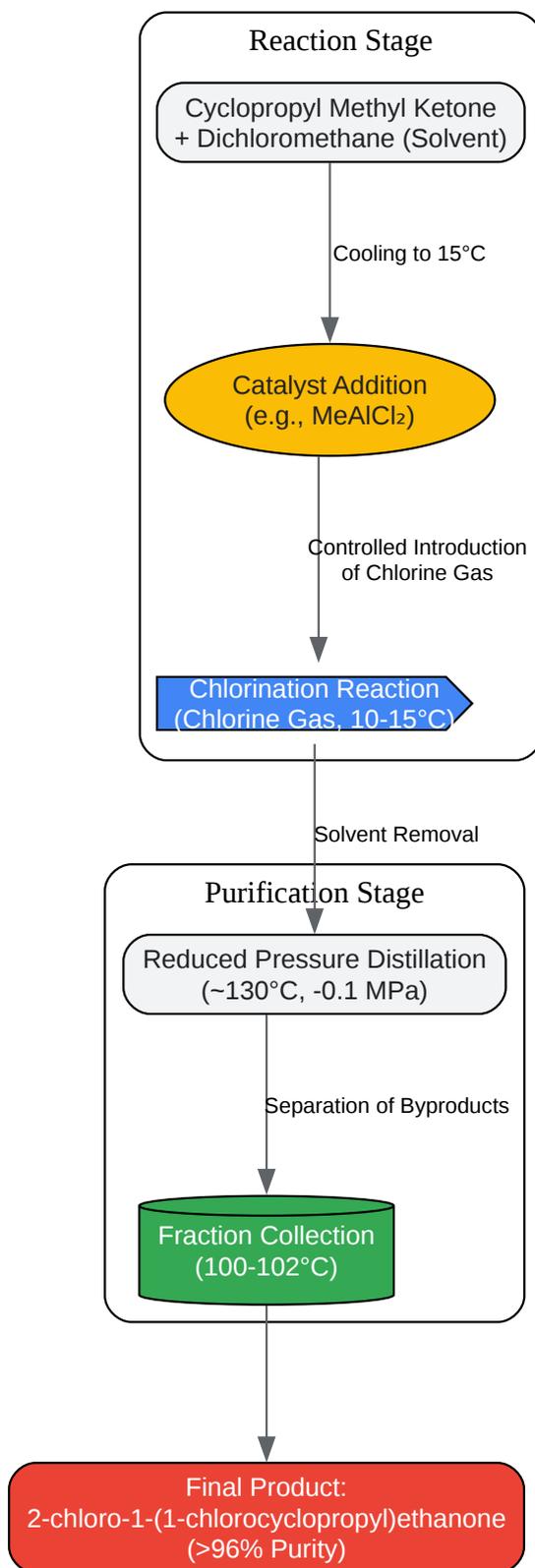
The chosen synthetic pathway involves the direct chlorination of cyclopropyl methyl ketone. This precursor is selected for its commercial availability and the reactivity of its  $\alpha$ -methyl and cyclopropyl protons.[9][10]

- **Catalyst Selection:** The reaction employs a compound containing metallic aluminum, such as Methylaluminium dichloride (MeAlCl<sub>2</sub>) or Dimethylaluminium chloride (Me<sub>2</sub>AlCl), as a catalyst.[9][10] This choice is critical for enhancing selectivity. Lewis acidic aluminum catalysts can coordinate to the carbonyl oxygen, increasing the acidity of the  $\alpha$ -protons and facilitating controlled chlorination while minimizing the formation of undesired di- and tri-chlorinated byproducts.[10] This leads to a higher conversion rate and improved reaction yield.[10]

- **Reaction Conditions:** The reaction is typically conducted at low temperatures (e.g., 0-15°C). [10][11] This is a crucial parameter for controlling the exothermicity of the chlorination reaction and preventing runaway reactions. Lower temperatures also improve the selectivity of the chlorination process. Solvents like dichloromethane or dichloroethane are used as they are inert under the reaction conditions and effectively dissolve the starting materials.[10]
- **Purification:** Following the reaction, the crude product is subjected to reduced pressure distillation.[9] This method is ideal for separating the desired product from the solvent and lower-boiling impurities, as well as from higher-boiling byproducts like 2,2-dichloro-1-(1-chlorocyclopropyl) ethanone, yielding a final product with high purity (typically >96%).[10]

## Experimental Workflow: Synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone

The following diagram outlines the key stages in the manufacturing process, from raw materials to the purified final product.



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Caption: Workflow for the catalyzed synthesis and purification of 2-chloro-1-(1-chlorocyclopropyl)ethanone.

## Detailed Synthesis Protocol

Adapted from patent literature.<sup>[10]</sup>

- **Preparation:** Charge a 1000 mL four-neck flask, equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).
- **Cooling:** Cool the reaction mixture to 15°C using an external cooling bath.
- **Catalyst Addition:** Under stirring, add the aluminum-containing catalyst, for example, a mixture of MeAlCl<sub>2</sub> (8.95g, 95 mmol) and Me<sub>2</sub>AlCl (3.67g, 39.6 mmol).
- **Chlorination:** Introduce chlorine gas at a controlled rate of approximately 75 g/h. The tail gas should be passed through a scrubbing system. Monitor the reaction progress using gas chromatography (GC).
- **Reaction Completion:** Continue the reaction for approximately 3.5 hours, or until GC analysis shows the desired product composition (e.g., >95% target compound).
- **Solvent Removal:** Once the reaction is complete, slowly warm the mixture to 30°C under reduced pressure to remove the dichloromethane solvent.
- **Purification:** Transfer the crude residue to a distillation apparatus equipped with a 50 cm rectification column. Perform vacuum distillation at -0.1 MPa. Slowly increase the temperature to 130°C and collect the fraction boiling at 100-102°C. This fraction contains the purified 2-chloro-1-(1-chlorocyclopropyl) ethanone.

## Part 3: Applications in Drug Discovery and Agrochemicals

The primary value of  $\alpha$ -chlorinated cyclopropyl ketones lies in their role as versatile electrophilic building blocks.

- **Agrochemical Synthesis:** The most prominent application of 2-chloro-1-(1-chlorocyclopropyl)ethanone is as a crucial intermediate in the synthesis of prothioconazole. [2][5][10] Prothioconazole is a highly effective, broad-spectrum triazolethione fungicide developed by Bayer. The intermediate provides the core chloro-cyclopropyl ketone structure necessary for building the final complex molecule.
- **Medicinal Chemistry:** While the direct application of the title compound is not widely documented, the cyclopropyl moiety is a highly valued structural motif in modern drug discovery.[3] The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties by:
  - **Improving Metabolic Stability:** The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.[3]
  - **Enhancing Potency:** The rigid structure can lock the molecule into a specific, bioactive conformation, improving its binding affinity to a target enzyme or receptor.[3]
  - **Modulating Physicochemical Properties:** It can be used to fine-tune solubility and lipophilicity (LogP), which are critical for optimizing a drug's pharmacokinetic profile.[3] The reactive  $\alpha$ -chloro ketone handle allows for a variety of subsequent chemical transformations, making these compounds attractive starting points for building libraries of novel molecules for screening in drug discovery programs.[12]

## Part 4: Critical Safety and Handling Protocols

Given their reactivity,  $\alpha$ -chlorinated cyclopropyl ketones are hazardous materials that require strict handling protocols. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification:

- **Acute Toxicity:** Toxic if swallowed and fatal if inhaled.[13]
- **Corrosivity:** Causes severe skin burns and serious eye damage.[6][8][13] The material is corrosive and can cause blindness upon contact with eyes.[14]
- **Sensitization:** May cause an allergic skin reaction.[13]

- Long-Term Effects: Suspected of causing genetic defects and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[13]
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]

Table 2: Recommended Handling and Emergency Procedures

Aspect	Protocol
Handling	Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[13][14] Wash hands and any exposed skin thoroughly after handling. [14] Do not eat, drink, or smoke when using this product.[13]
Storage	Store locked up in a tightly closed container.[14] Keep in a dry, cool, and well-ventilated place. [15] Store under an inert gas (nitrogen or argon) at 2-8°C.[5]
First Aid: Skin Contact	Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately. [13][14]
First Aid: Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[14]
First Aid: Inhalation	Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[14]
First Aid: Ingestion	Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][16]
Spill & Disposal	Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[13] Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Dispose of

contents/container to an approved waste disposal plant.[14]

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## Conclusion

While **2-Chloro-1-(1-methylcyclopropyl)ethan-1-one** itself remains an obscure compound, the exploration of its close analogues, particularly 2-chloro-1-(1-chlorocyclopropyl)ethanone, provides significant insight into a valuable class of chemical intermediates. Their synthesis is a well-refined process that leverages catalysis to ensure high yield and selectivity. The combination of the strained cyclopropyl ring and the reactive  $\alpha$ -chloro ketone functionality makes them potent electrophilic building blocks, most notably demonstrated by their indispensable role in the production of the fungicide prothioconazole. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and stringent safety requirements associated with these compounds is paramount to leveraging their synthetic potential safely and effectively.

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